Barium phenolsulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

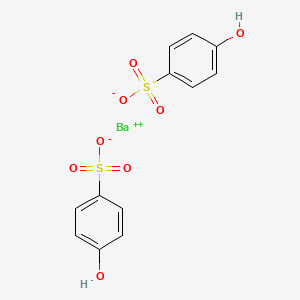

C12H10BaO8S2 |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

barium(2+);4-hydroxybenzenesulfonate |

InChI |

InChI=1S/2C6H6O4S.Ba/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

BWNTYNCFPWRGOV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Barium Phenolsulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of barium phenolsulfonate. The information detailed herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze this compound. This document outlines the synthetic pathway from phenol, details the experimental protocols, and presents the expected characterization data.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the sulfonation of phenol to produce phenolsulfonic acid. The subsequent step is the neutralization of the resulting acid with a barium salt to yield the final product.

Step 1: Synthesis of Phenolsulfonic Acid

The most common method for the synthesis of phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid.[1] The reaction temperature is a critical parameter that influences the isomeric distribution of the product.

Experimental Protocol:

-

In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, 94 g of phenol is combined with 98 g of concentrated sulfuric acid.[2]

-

The mixture is stirred and heated to 100°C for two hours under a nitrogen atmosphere to form phenolsulfonic acid.[2]

-

The reaction progress can be monitored by techniques such as HPLC to ensure the complete consumption of phenol.

Step 2: Synthesis of this compound

The phenolsulfonic acid produced in the first step is then neutralized with a suitable barium source, such as barium hydroxide or barium carbonate, to precipitate the this compound salt.

Experimental Protocol:

-

To the reaction mixture containing phenolsulfonic acid, 193 g of water is added.

-

Slowly, 37 g of calcium hydroxide is added to the diluted acid solution while stirring. This step is performed to precipitate calcium sulfate, which can then be removed by filtration.[2] (Note: While the reference uses calcium hydroxide, a similar principle applies for the direct use of a barium salt. For direct synthesis of this compound, a stoichiometric amount of barium hydroxide or barium carbonate would be used instead of calcium hydroxide).

-

For the direct synthesis with a barium salt, a stoichiometric amount of barium hydroxide octahydrate or barium carbonate is slowly added to the aqueous solution of phenolsulfonic acid. The mixture is stirred until the reaction is complete, which can be indicated by a change in pH to neutral.

-

The resulting precipitate of this compound is collected by filtration, washed with cold deionized water to remove any unreacted starting materials and soluble impurities, and then dried in a vacuum oven at a suitable temperature (e.g., 80-100°C) to a constant weight.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and properties. The primary analytical techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀BaO₈S₂ |

| Molecular Weight | 483.66 g/mol [3] |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Solubility | Expected to have low solubility in water and common organic solvents. |

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the sulfonate group, and the hydroxyl group.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (phenolic hydroxyl group) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1200-1150 | S=O asymmetric stretching (sulfonate group) |

| ~1050-1000 | S=O symmetric stretching (sulfonate group) |

| ~850-800 | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the molecule. Due to the low solubility of this compound, a suitable deuterated solvent (e.g., DMSO-d₆) would be required.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |

| ~7.0-7.8 | Multiplet | 4H | Aromatic protons |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~150-160 | Carbon attached to -OH |

| ~115-140 | Aromatic carbons |

Thermal Analysis

Thermal analysis provides information about the thermal stability and decomposition behavior of the compound.

TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram of this compound is expected to show decomposition steps corresponding to the loss of water of hydration (if present) and the subsequent decomposition of the organic moiety. Based on the thermal analysis of related polymeric sulfonic acid salts, the degradation of the organic part is expected to occur at temperatures above 300°C.

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram can reveal information about phase transitions, such as melting and decomposition. For this compound, an endothermic peak corresponding to the loss of any water of hydration would be expected, followed by exothermic peaks at higher temperatures corresponding to the decomposition of the compound.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Characterization Workflow

References

"Physical and chemical properties of Barium p-phenolsulfonate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Barium p-phenolsulfonate is described as a monohydrate powder.[1] It is known to be poisonous and can cause skin irritation.[1] The compound is soluble in water and slightly soluble in alcohol.[1]

A summary of the available quantitative data is presented in the table below. It is critical to note the significant gaps in the publicly available data for many key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BaO₈S₂ | [2] |

| Molecular Weight | 483.66 g/mol | [1][2] |

| CAS Number | 1300-37-4 | [2] |

| Appearance | Monohydrate powder | [1] |

| Solubility | Soluble in water, slightly soluble in alcohol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Decomposition Temperature | Data not available |

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of Barium p-phenolsulfonate.

Methodology

-

Dissolution of Reactants: Prepare separate aqueous solutions of p-phenolsulfonic acid and a stoichiometric amount of a soluble barium salt (e.g., barium chloride or barium hydroxide).

-

Reaction: Slowly add the barium salt solution to the p-phenolsulfonic acid solution with constant stirring. The formation of a precipitate, Barium p-phenolsulfonate, may be observed. The reaction should be carried out at a controlled temperature.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The collected solid should be washed with distilled water to remove any unreacted starting materials and soluble byproducts.

-

Drying: The purified product is then dried under vacuum to remove residual water.

Note: This is a generalized protocol. Optimization of reaction conditions, including concentration, temperature, and reaction time, would be necessary to achieve a high yield and purity of the final product.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activities of Barium p-phenolsulfonate or its involvement in any specific signaling pathways. The toxicological profile is limited to the general classification of being poisonous and a skin irritant.[1] The toxicity is likely associated with the presence of the barium ion.

Applications in Drug Development

Currently, there are no known applications of Barium p-phenolsulfonate in drug development or as a pharmaceutical ingredient. Its use is cited as an intermediate in the manufacturing of dyestuffs.[1]

Handling and Safety

-

Safety Precautions: Due to its poisonous and irritant nature, Barium p-phenolsulfonate should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

Barium p-phenolsulfonate is a compound for which there is a notable lack of comprehensive scientific data. While its basic chemical identity is established, critical physical properties, detailed synthetic procedures, and, most importantly for the target audience, its biological effects and potential therapeutic applications remain uncharacterized in the available literature. Further research is required to elucidate these properties and to determine if this compound holds any potential for use in drug development or other scientific applications.

References

"CAS number and molecular structure of Barium phenolsulfonate"

An In-depth Technical Guide to Barium Phenolsulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. This compound is a chemical compound with limited publicly available data. Information on related compounds has been included for context and should be interpreted with caution. Always consult comprehensive safety data sheets and conduct a thorough risk assessment before handling any chemical.

Introduction

This compound is an organic salt formed from the reaction of phenolsulfonic acid and a barium source. While specific applications in drug development are not widely documented, its constituent parts—phenols and sulfonic acids—are functional groups of interest in medicinal chemistry. Phenolic compounds are known for their antioxidant and various biological activities, while the sulfonate group can modify the pharmacokinetic properties of a molecule, such as solubility and protein binding. This guide provides a summary of the known information about this compound, including its chemical identity, structure, and available technical data. Due to the scarcity of specific data, information on related compounds is also presented to offer a broader context for potential research and development.

Chemical Identity and Molecular Structure

This compound is the barium salt of phenolsulfonic acid. The phenolsulfonic acid can exist as ortho-, meta-, or para-isomers, with the para-isomer being common. The CAS number 1300-37-4 refers to the barium salt of hydroxybenzenesulfonic acid, with the molecular formula indicating a 2:1 ratio of the phenolsulfonate anion to the barium cation.

Molecular Structure:

The generalized structure consists of a barium cation (Ba²⁺) and two phenolsulfonate anions (HOC₆H₄SO₃⁻). The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups can be in different positions on the benzene ring.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 1300-37-4 |

| Molecular Formula | C₁₂H₁₀BaO₈S₂[1] |

| Molecular Weight | 483.66 g/mol [1] |

| Synonyms | Barium sulfocarbolate, Barium sulfophenylate, Barium bis(hydroxybenzenesulphonate)[1] |

Physicochemical Properties

| Property | Inferred Value/Characteristic | Source/Rationale |

| Appearance | White to off-white solid | General appearance of metallic salts. |

| Solubility | Expected to be soluble in water. | Most sulfonate salts are water-soluble. However, some barium compounds, like barium sulfate, are notably insoluble.[2][3] Experimental verification is required. |

| Stability | Stable under normal conditions. | Based on the stability of similar organic salts. |

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the public domain. However, a general method can be proposed based on the synthesis of other barium sulfonate salts, such as barium diphenylaminesulfonate.[4] The synthesis would likely involve the neutralization of phenolsulfonic acid with a suitable barium base, such as barium hydroxide.

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via neutralization of phenolsulfonic acid with barium hydroxide.

Materials:

-

p-Phenolsulfonic acid

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Ethanol

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve a known molar quantity of p-phenolsulfonic acid in deionized water in the reaction vessel.

-

In a separate container, prepare a saturated aqueous solution of barium hydroxide octahydrate.

-

Slowly add the barium hydroxide solution to the phenolsulfonic acid solution with constant stirring. The molar ratio of phenolsulfonic acid to barium hydroxide should be approximately 2:1.

-

Monitor the pH of the reaction mixture. Continue adding the barium hydroxide solution until the pH is neutral (pH ~7).

-

Heat the resulting solution gently to ensure the reaction goes to completion and to aid in the dissolution of the product.

-

Allow the solution to cool to room temperature, which may induce crystallization. If no crystals form, the product can be precipitated by adding a water-miscible organic solvent like ethanol.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the collected solid with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

-

Dry the purified product in a drying oven at a temperature below its decomposition point.

Logical Workflow for Synthesis and Analysis:

Caption: A logical workflow for the synthesis and subsequent analysis of this compound.

Analytical Methods

Characterization of this compound would involve standard analytical techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenol, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the aromatic ring and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the phenolsulfonate anion.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, sulfur, and barium, which can confirm the empirical formula.

Applications in Research and Drug Development

While there is a lack of specific data for this compound, the applications of related compounds can provide insights into its potential uses.

-

Barium Sulfonates (general): Barium salts of organic sulfonic acids are used as additives in lubricating oils, rust preventatives, and detergents.[5]

-

Phenolsulfonic Acid: This parent compound is used as a laboratory reagent, in water analysis, and in the manufacture of pharmaceuticals.[6] It has also been investigated for its acidic and catalytic properties in organic synthesis.

-

Potential as a Drug Intermediate: Given the presence of the phenol and sulfonate groups, this compound could potentially serve as a starting material or intermediate in the synthesis of more complex molecules with pharmacological activity. The barium salt form could offer advantages in terms of handling, stability, or specific reaction conditions compared to the free acid.

Safety and Toxicology

No specific toxicological data for this compound (CAS 1300-37-4) is readily available. The safety profile must be inferred from data on related compounds, such as barium diphenylaminesulfonate and general information on soluble barium compounds.

General Hazards of Soluble Barium Compounds: The toxicity of barium compounds is largely dependent on their solubility. Soluble barium compounds are toxic as the Ba²⁺ ion can be readily absorbed.[7] Insoluble barium compounds like barium sulfate are considered non-toxic due to their poor absorption.[7][8]

Inferred Hazards for this compound: Assuming this compound is water-soluble, it should be handled as a toxic compound.

-

Acute Toxicity: Harmful if swallowed or inhaled.[4][9] Ingestion of soluble barium compounds can lead to gastrointestinal irritation, muscular weakness, and effects on the heart and nervous system.[9]

-

Skin and Eye Irritation: May cause skin and eye irritation.[10]

-

Chronic Exposure: Long-term exposure to soluble barium compounds may affect the kidneys.[11]

Handling and Personal Protective Equipment (PPE):

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with a defined structure but very limited available technical data. This guide has summarized the known chemical identifiers and has provided inferred information on its properties, synthesis, and potential applications based on related compounds. For researchers and drug development professionals, this compound may present an opportunity for investigation, particularly in the synthesis of novel organic molecules. However, due to the lack of specific safety and toxicological data, extreme caution should be exercised when handling this compound, and it should be treated as a potentially toxic substance based on the known hazards of soluble barium salts. Further research is required to fully characterize its physicochemical properties, biological activity, and safety profile.

References

- 1. 1300-37-4 CAS Manufactory [m.chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. carlroth.com [carlroth.com]

- 5. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]

- 6. PHENOLSULFONIC ACID | 1333-39-7 [chemicalbook.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Barium sulfate: Application, production and toxicity_Chemicalbook [chemicalbook.com]

- 9. sdfine.com [sdfine.com]

- 10. fishersci.com [fishersci.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of Barium Phenolsulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Barium phenolsulfonate, the barium salt of phenolsulfonic acid, finds applications in various chemical processes. A thorough understanding of its solubility in organic solvents is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines detailed experimental protocols for its quantitative determination in organic media. Due to a lack of extensive published quantitative data, this document focuses on equipping researchers with the methodologies required to perform such solubility assessments in their own laboratories.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₀BaO₈S₂, is a salt that exists as a monohydrate powder[1]. It is known to be soluble in water and has been qualitatively described as slightly soluble in alcohol[1]. The compound's structure, combining an inorganic cation with an organic sulfonate anion, suggests a solubility profile that is highly dependent on the nature of the solvent, including its polarity, hydrogen bonding capability, and dielectric constant. For researchers in drug development and organic synthesis, precise solubility data is a prerequisite for designing reaction conditions, crystallization processes, and formulation strategies.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound in organic solvents requires meticulous experimental design and execution. The following protocols are adapted from established methods for solubility determination and can be applied to this specific compound.

General Considerations

-

Purity of Materials : Both the this compound and the organic solvents used must be of high purity to avoid erroneous results.

-

Temperature Control : Solubility is highly dependent on temperature. All experiments should be conducted in a temperature-controlled environment, such as a thermostatic water bath.

-

Equilibrium : It is crucial to ensure that a true equilibrium between the dissolved and undissolved solute is achieved. This can be confirmed by measuring the concentration at different time points until a constant value is obtained.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle : A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.

Procedure :

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound and express the solubility in terms of g/100 mL or mol/L.

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum in the chosen solvent.

Principle : The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Procedure :

-

Determine the Wavelength of Maximum Absorbance (λmax) : Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.

-

Create a Calibration Curve : Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

-

Prepare a Saturated Solution : Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Sample Preparation and Measurement : Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculate Solubility : Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Summary of Analytical Methods

The choice of analytical method for solubility determination depends on the properties of the solute and solvent, as well as the available instrumentation. The table below summarizes the key aspects of the recommended methods.

| Method | Principle | Advantages | Disadvantages | Applicability for this compound |

| Gravimetric | Measurement of the mass of the solute remaining after evaporation of the solvent from a saturated solution. | Simple, direct, does not require expensive instrumentation. | Time-consuming, requires a volatile solvent and a non-volatile solute, susceptible to errors from incomplete drying or transfer losses. | Highly applicable, especially for volatile organic solvents like alcohols and acetone. |

| UV-Vis Spectrophotometry | Measurement of the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the solute. | Rapid, sensitive, requires small sample volumes. | Requires the solute to have a chromophore, potential for interference from impurities, requires a calibration curve. | Potentially applicable, as the phenyl group is a chromophore. A preliminary spectral analysis is required. |

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in a given organic solvent.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to determine these values experimentally. By following the detailed protocols for gravimetric and spectroscopic analysis, and by adhering to the principles of careful experimental design, reliable and accurate solubility data can be generated. This information is invaluable for the effective application of this compound in research, development, and industrial processes. It is recommended that any newly generated solubility data be published to contribute to the broader scientific knowledge base.

References

Technical Guide: Crystal Structure Analysis of Barium Phenolsulfonate

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis for barium phenolsulfonate, including detailed crystallographic data such as unit cell parameters and atomic coordinates, has not been found. This guide, therefore, provides a comprehensive overview of the methodologies and a hypothetical workflow for the synthesis and crystal structure determination of barium p-phenolsulfonate based on established principles of chemical synthesis and single-crystal X-ray crystallography.

Introduction

This compound is an organometallic salt with potential applications as an intermediate in the manufacturing of pharmaceuticals and dyestuffs. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, stability, and potential biological interactions. X-ray crystallography stands as the definitive method for elucidating the precise crystal structure of a compound, providing insights into bond lengths, bond angles, and intermolecular interactions. This document outlines the theoretical and practical steps required for a comprehensive crystal structure analysis of barium p-phenolsulfonate.

Known Properties of Barium p-Phenolsulfonate

While a full crystal structure is not available, some properties of barium p-phenolsulfonate have been documented.

| Property | Value |

| Chemical Name | Barium p-phenolsulfonate |

| Molecular Formula | C₁₂H₁₀BaO₈S₂ |

| Molecular Weight | 483.66 g/mol |

| Form | Monohydrate, powder |

| Solubility | Soluble in water; slightly soluble in alcohol |

Experimental Protocols

This section details the proposed methodologies for the synthesis, crystallization, and crystal structure determination of barium p-phenolsulfonate.

The synthesis of barium p-phenolsulfonate can be approached by first producing p-phenolsulfonic acid followed by its reaction with a suitable barium salt.

Materials:

-

Phenol (C₆H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) or Barium Carbonate (BaCO₃)

-

Deionized Water

-

Ethanol

Procedure:

-

Sulfonation of Phenol: To a flask equipped with a stirrer and thermometer, add 94 g of phenol. Slowly add 98 g of concentrated sulfuric acid while stirring and maintaining the temperature at 100°C. Continue heating and stirring for two hours to produce p-phenolsulfonic acid.

-

Neutralization and Salt Formation: Allow the reaction mixture to cool. Dilute the resulting p-phenolsulfonic acid with deionized water. Slowly add a stoichiometric amount of barium hydroxide octahydrate or barium carbonate in small portions until the solution reaches a neutral pH (approximately 7.0). The reaction with barium carbonate will produce carbon dioxide gas.

-

Isolation of this compound: The resulting solution contains barium p-phenolsulfonate. The salt can be isolated by removing the water through evaporation under reduced pressure. The crude product can then be purified by recrystallization.

Producing a high-quality single crystal is the most critical and often the most challenging step in crystal structure analysis.

Method: Slow Evaporation

-

Prepare a Saturated Solution: Dissolve the synthesized barium p-phenolsulfonate powder in a minimal amount of hot deionized water or a water/ethanol mixture to create a saturated solution.

-

Filter the Solution: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Slow Cooling and Evaporation: Cover the container of the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation. Let the solution cool to room temperature undisturbed.

-

Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, crystals of barium p-phenolsulfonate should form. The slow rate of evaporation is crucial for the growth of large, well-ordered single crystals suitable for X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details. The final refined structure is validated using various crystallographic metrics.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from synthesis to final crystal structure determination.

Caption: Workflow for this compound Crystal Structure Analysis.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and published, the methodologies outlined in this guide provide a robust framework for its analysis. The successful application of these protocols would yield valuable data for researchers in materials science, chemistry, and drug development, enabling a deeper understanding of this compound's properties and potential applications.

An In-depth Technical Guide to the Spectroscopic Data of Barium Phenolsulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Barium Phenolsulfonate. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a combination of experimental data for the parent p-phenolsulfonic acid and its sodium salt, alongside predicted data for barium p-phenolsulfonate. The predictions are based on established principles of spectroscopy and the known effects of alkaline earth metal counterions on the spectra of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the key features will be the signals from the aromatic protons and carbons of the phenolsulfonate anion.

Predicted ¹H NMR Data

The ¹H NMR spectrum of the phenolsulfonate anion is characterized by the signals of the protons on the benzene ring. The substitution pattern (assumed to be para) dictates the splitting pattern. In a p-substituted benzene ring, the protons appear as two doublets due to coupling with their adjacent protons. The presence of the electron-withdrawing sulfonate group and the electron-donating hydroxyl group influences the chemical shifts of these protons.

Based on the spectrum of a mixture containing p-phenolsulfonic acid, the characteristic doublets for the para isomer appear at approximately 6.75 and 7.5 ppm.[1] The barium counterion is not expected to cause a significant shift in the proton signals compared to the free acid or its sodium salt.

| Proton Assignment | Predicted Chemical Shift (δ) in D₂O | Splitting Pattern | Coupling Constant (J) |

| H-2, H-6 (ortho to -OH) | ~6.8 ppm | Doublet (d) | ~8-9 Hz |

| H-3, H-5 (ortho to -SO₃⁻) | ~7.5 ppm | Doublet (d) | ~8-9 Hz |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. A predicted spectrum for phenolsulfonic acid in water shows the expected six signals for the benzene ring carbons.[2] The barium counterion should have a minimal effect on these chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ) in D₂O |

| C-1 (C-OH) | ~155 ppm |

| C-2, C-6 | ~116 ppm |

| C-3, C-5 | ~126 ppm |

| C-4 (C-SO₃⁻) | ~140 ppm |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

If the sample contains particulate matter, filter the solution through a small plug of cotton wool into the NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonate group, the hydroxyl group, and the aromatic ring.

Predicted IR Data

The key vibrational modes for this compound are summarized in the table below. The presence of the barium counterion can influence the vibrational frequencies of the sulfonate group compared to the free acid or its sodium salt. Divalent cations like Ba²⁺ can cause a splitting or shifting of the S=O stretching bands due to coordination effects.[3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| S=O asymmetric stretch | ~1200 | Strong |

| S=O symmetric stretch | ~1050 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| S-O stretch | 750-1000 | Strong |

| C-H out-of-plane bend | 800-850 | Strong |

Experimental Protocol for IR Spectroscopy

KBr Pellet Method:

-

Grind 1-2 mg of the dry this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Record the spectrum, collecting a sufficient number of scans for a good signal-to-noise ratio. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light corresponds to π → π* transitions in the benzene ring.

Predicted UV-Vis Data

The UV-Vis spectrum of phenolsulfonate in an aqueous solution is expected to show two main absorption bands characteristic of substituted benzene rings.[4] The positions of these bands can be affected by the pH of the solution due to the ionization of the phenolic hydroxyl group. In phenoxide ions, the increased electron-donating ability of the -O⁻ group leads to a bathochromic (red) shift of the absorption maxima compared to the protonated phenol.[5][6] The barium counterion is not expected to directly influence the electronic transitions of the aromatic ring.

| Transition | Predicted λ_max (nm) in H₂O (neutral pH) | Predicted λ_max (nm) in H₂O (basic pH) |

| Primary Band (π → π) | ~220-230 | ~235-245 |

| Secondary Band (π → π) | ~260-270 | ~280-290 |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in deionized water or a suitable buffer.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Select the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer to record the baseline.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the cuvette with the sample solution in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all prepared dilutions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown organic salt like this compound.

Caption: Logical workflow for the identification of an organic salt.

References

The Toxicity and Safety Profile of Barium Phenolsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for barium phenolsulfonate is limited. This guide provides an in-depth analysis based on the known toxicological profiles of its constituent ions: barium and phenolsulfonate. The information presented herein is intended for research and professional evaluation purposes.

Executive Summary

This compound, as a salt, is expected to dissociate into barium ions (Ba²⁺) and phenolsulfonate ions in a biological system. Consequently, its toxicological profile is a composite of the individual toxicities of these two components. Soluble barium compounds are known to be toxic, primarily by interfering with potassium channels, leading to a condition known as hypokalemia. Phenolsulfonic acid is a corrosive substance, capable of causing severe skin burns and eye damage. This guide summarizes the available quantitative toxicity data, outlines potential experimental protocols for further investigation, and provides visualizations of key toxicological pathways and assessment workflows.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for soluble barium compounds and phenolsulfonic acid. It is crucial to note that these values provide an estimation of the potential toxicity of this compound and should be interpreted with caution in the absence of direct testing.

Table 2.1: Acute Oral Toxicity Data

| Substance | Test Species | Route | LD50 | Reference |

| Phenolsulfonic Acid | Rat | Oral | 1900 mg/kg | |

| Phenolsulfonic Acid | Mouse | Oral | 1500 mg/kg | |

| Barium Chloride | Rat | Oral | 118 mg/kg | |

| Barium Carbonate | Rat | Oral | 418 mg/kg | |

| Barium Nitrate | Rat | Oral | 355 mg/kg |

Table 2.2: Other Acute Toxicity Data

| Substance | Test Species | Route | Endpoint | Observation | Reference |

| Phenolsulfonic Acid | Rabbit | Dermal | Irritation | Slight to mild erythema at 5000 mg/L | [1] |

| Phenolsulfonic Acid | - | Eye | Damage | Causes severe eye damage | [2][3] |

| Barium Diphenylamine Sulfonate | - | Inhalation | Toxicity | Harmful if inhaled | [4][5] |

| Barium Diphenylamine Sulfonate | - | Oral | Toxicity | Harmful if swallowed | [4][5] |

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies are not always available in the public domain. However, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory submissions.

Acute Oral Toxicity (OECD 423)

A typical acute oral toxicity study would involve the administration of the test substance to a group of rodents (usually rats) at one of a series of fixed dose levels. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Dermal Irritation (OECD 404)

In a dermal irritation study, a small amount of the test substance is applied to a shaved patch of skin on a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the irritation is scored according to a standardized scale.

Eye Irritation (OECD 405)

For an eye irritation study, a small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The eye is then observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals.

Signaling Pathways and Logical Relationships

Postulated Mechanism of Barium Toxicity

The primary mechanism of acute barium toxicity is the blockade of potassium channels. This disrupts the normal physiological flux of potassium ions across cell membranes, leading to a rapid decrease in plasma potassium levels (hypokalemia). This can result in severe cardiovascular and neuromuscular effects.

References

A Technical Review of Barium Phenolsulfonate: Synthesis, Properties, and Postulated Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise literature review of Barium Phenolsulfonate. Due to the limited availability of direct research on this compound, this document focuses on the synthesis and properties of its precursor, p-phenolsulfonic acid, and outlines a plausible synthetic pathway to the final compound. The information is compiled from chemical databases and related literature, offering a foundational understanding for researchers.

Core Compound Properties

This compound is the barium salt of p-phenolsulfonic acid. While detailed experimental data for this specific compound is sparse in publicly accessible literature, some of its fundamental properties, along with those of its parent acid, have been identified.

Table 1: Physicochemical Properties of p-Phenolsulfonic Acid and this compound

| Property | p-Phenolsulfonic Acid | This compound |

| CAS Number | 98-67-9 | 1300-37-4 |

| Molecular Formula | C₆H₆O₄S | C₁₂H₁₀BaO₈S₂ |

| Molecular Weight | 174.17 g/mol | 483.66 g/mol |

| Physical Form | Deliquescent needles | Monohydrate, powder |

| Solubility | Miscible with water and alcohol.[1] | Soluble in water; slightly soluble in alcohol.[1] |

Synthesis of this compound

Step 1: Synthesis of p-Phenolsulfonic Acid

The primary precursor, p-phenolsulfonic acid, is synthesized via the electrophilic aromatic sulfonation of phenol using concentrated sulfuric acid. The reaction temperature is a critical parameter for regioselectivity. Higher temperatures favor the formation of the thermodynamically more stable para-isomer.[2]

Experimental Protocol: Sulfonation of Phenol

-

Reactants: Phenol, concentrated sulfuric acid (96%).

-

Procedure: Phenol is heated to approximately 50°C. Concentrated sulfuric acid is added portion-wise to control the exothermic reaction, maintaining the temperature below 110°C.[3] The reaction mixture is then heated at a higher temperature (e.g., 100-110°C) for several hours to favor the formation of the p-phenolsulfonic acid.[2][3] Reaction water is distilled off during this period to drive the equilibrium towards the product.[3]

-

Purification: The reaction mixture is diluted with water. As the product is water-soluble, purification can be challenging. Methods may include selective crystallization or extraction to separate the product from residual sulfuric acid and byproducts.[3]

Step 2: Formation of this compound

Phenolsulfonic acids are strong acids and will react with inorganic hydroxides in an acid-base neutralization reaction to form the corresponding salt and water.[4][5]

Experimental Protocol: Neutralization

-

Reactants: p-Phenolsulfonic acid solution, Barium Hydroxide (Ba(OH)₂).

-

Procedure: An aqueous solution of p-phenolsulfonic acid is carefully neutralized with a stoichiometric amount of barium hydroxide. The reaction is likely exothermic. The pH of the solution should be monitored, and the barium hydroxide added incrementally until the acid is fully consumed.

-

Product Isolation: The resulting this compound salt can be isolated by evaporation of the water, followed by recrystallization from a suitable solvent to achieve the desired purity.

Visualized Synthetic Pathway

The logical progression from starting materials to the final product is illustrated in the following workflow diagram.

Caption: Postulated synthesis workflow for this compound.

Conclusion and Future Research Directions

This review consolidates the limited available information on this compound, primarily focusing on a plausible synthetic route derived from the known chemistry of its precursor, p-phenolsulfonic acid. There is a clear lack of comprehensive research and characterization data for this compound. Future research should aim to:

-

Develop and publish a detailed, optimized experimental protocol for the synthesis and purification of this compound.

-

Conduct a thorough characterization of the compound, including spectroscopic analysis (NMR, IR, MS), thermal analysis (TGA, DSC), and determination of its precise physicochemical properties.

-

Investigate potential applications of this compound, drawing inspiration from the uses of other metal sulfonate salts in areas such as catalysis, materials science, and pharmaceuticals.

References

An In-depth Technical Guide to Barium Phenolsulfonate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium phenolsulfonate, also known as barium sulfocarbolate, is the barium salt of phenolsulfonic acid. While the parent compound, phenolsulfonic acid, has a history rooted in the development of organic chemistry and its applications in synthesis and early antiseptics, specific detailed historical accounts of the discovery and development of this compound are sparse in readily available scientific literature. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a generalized synthesis approach derived from the preparation of related salts, and a discussion of the historical context of phenolsulfonates. Due to the limited specific data on this particular salt, this document also addresses the broader class of barium sulfonates where relevant.

Introduction

Phenolsulfonic acid and its salts, collectively known as phenolsulfonates or sulfocarbolates, emerged in the late 19th and early 20th centuries as chemists explored the derivatization of phenol. Phenolsulfonic acid itself is prepared by the sulfonation of phenol.[1] The resulting product is a mixture of ortho- and para-isomers, with the para-isomer typically being the major product. The barium salt of this acid, this compound, is an inorganic compound with the chemical formula C₁₂H₁₀BaO₈S₂.[2] While other barium salts, such as barium sulfate, have a rich and well-documented history in medicine and industry, this compound has not been the subject of extensive study or application, leading to a scarcity of detailed historical and technical information.[3][4][5]

Chemical and Physical Properties

This compound is identified by the CAS Number 1300-37-4.[2][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Barium bis(hydroxybenzenesulphonate) | [7] |

| Synonyms | This compound, Barium sulfocarbolate, Barium sulfophenylate | [2][6] |

| CAS Number | 1300-37-4 | [2][6] |

| Molecular Formula | C₁₂H₁₀BaO₈S₂ | [2][7] |

| Molecular Weight | 483.66 g/mol | [2][6] |

| EC Number | 215-084-6 | [6][7] |

| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ba+2] | [7] |

Table 1: Physicochemical Properties of this compound.

History of Discovery and Synthesis

Specific details regarding the first synthesis and the discoverer of this compound are not well-documented in modern chemical databases or historical texts. However, the synthesis of phenolsulfonic acid by the sulfonation of phenol was a known process in the late 19th and early 20th centuries. The preparation of various metallic salts of this acid would have been a logical subsequent step for chemists of that era.

The general method for preparing a salt like this compound would involve a neutralization reaction between phenolsulfonic acid and a suitable barium base, such as barium hydroxide or barium carbonate. This follows the standard principles of acid-base chemistry.

General Experimental Protocol for the Synthesis of this compound

The following is a generalized, illustrative protocol for the laboratory-scale synthesis of this compound, based on common chemical procedures for the formation of similar salts. It is not a historically documented procedure for this specific compound due to the lack of available specific literature.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Barium Hydroxide Octahydrate or Barium Carbonate

-

Distilled Water

-

Ethanol

-

Litmus paper or pH meter

-

Heating mantle and magnetic stirrer

-

Reaction flask, condenser, and addition funnel

-

Buchner funnel and filter paper

Procedure:

Step 1: Sulfonation of Phenol

-

In a fume hood, gently heat phenol in a reaction flask until it melts.

-

Slowly add an equimolar amount of concentrated sulfuric acid to the molten phenol with constant stirring. The reaction is exothermic and the temperature should be controlled.

-

Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for several hours to ensure the completion of the sulfonation reaction, yielding a mixture of o- and p-phenolsulfonic acids.

Step 2: Neutralization and Formation of this compound

-

Allow the reaction mixture from Step 1 to cool.

-

Dilute the crude phenolsulfonic acid with distilled water.

-

Slowly add a slurry of barium hydroxide octahydrate or barium carbonate in water to the acidic solution with vigorous stirring. The addition should continue until the solution is neutral or slightly alkaline, as indicated by litmus paper or a pH meter.

-

If barium carbonate is used, effervescence (release of CO₂) will be observed. The addition is complete when effervescence ceases.

-

The reaction mixture will contain the soluble this compound and insoluble barium sulfate (formed from any excess sulfuric acid).

Step 3: Isolation and Purification

-

Filter the hot reaction mixture to remove the insoluble barium sulfate.

-

The filtrate, containing the dissolved this compound, is then concentrated by heating to evaporate some of the water.

-

Allow the concentrated solution to cool slowly to crystallize the this compound.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Signaling Pathways and Biological Activity

There is no available scientific literature that describes any specific signaling pathways or significant biological activities for this compound. The broader class of phenolsulfonates has been investigated for antiseptic properties in the past, but this has been largely superseded by more effective and safer agents. Barium ions themselves are toxic, but the toxicity of barium salts is inversely related to their solubility. While barium sulfate is practically insoluble and therefore used as a radio-contrast agent, the solubility of this compound would determine its potential toxicity.

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a chemically defined compound with limited available information regarding its history, specific synthesis protocols, and biological applications. While the general chemistry of its parent acid, phenolsulfonic acid, is well-established, the barium salt itself appears to be of minor historical and scientific significance. This guide has synthesized the available data to provide a foundational understanding for researchers. Further investigation into historical chemical archives may be necessary to uncover more specific details about its origins. The lack of data on biological activity suggests that this compound is not a current candidate for drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1300-37-4 CAS Manufactory [m.chemicalbook.com]

- 3. Barium sulfate - Wikipedia [en.wikipedia.org]

- 4. Some observations on the history of the use of barium salts in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History and Evolution of the Barium Swallow for Evaluation of the Pharynx and Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Barium bis(hydroxybenzenesulphonate)|lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: Barium Phenolsulfonate in Catalysis

Preface: Extensive research for the catalytic applications of barium phenolsulfonate in organic synthesis reveals a notable scarcity of direct and specific examples in contemporary literature. The compound is more frequently documented in the context of materials science, particularly as a component in the formation of polymers and as a dispersing agent. This document summarizes the available information, focusing on the closest related catalytic processes involving barium and phenol derivatives.

I. Overview of Barium Compounds in Catalysis

While this compound itself is not a widely cited catalyst for organic synthesis, other barium compounds, often in the presence of phenolic promoters, have been noted for their catalytic activity. The most prominent example is the use of barium oxide or hydroxide in ethoxylation reactions.

II. Barium-Catalyzed Ethoxylation of Alkanols

One of the few documented catalytic systems involving barium and phenols is the use of barium oxide or hydroxide, promoted by cresylic acid (phenol or alkylated phenols), for the ethoxylation of alkanols. This process is valuable for producing surfactants with a narrow adduct distribution, minimizing by-products and unreacted alcohols.[1]

Reaction Scheme:

The following diagram illustrates the general workflow for the ethoxylation of an alkanol using a barium-based catalyst promoted by a phenolic compound.

References

Application Notes and Protocols for Barium Phenolsulfonate as a Precursor for Metal-Organic Frameworks (MOFs)

Disclaimer: The following application notes and protocols are a proposed framework based on established synthesis methodologies for Metal-Organic Frameworks (MOFs). As of the latest literature survey, the direct use of barium phenolsulfonate as a singular precursor for MOF synthesis has not been extensively reported. This guide, therefore, extrapolates from general procedures for synthesizing barium-based and sulfonate-containing MOFs to provide a hypothetical, yet scientifically grounded, experimental design for researchers and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional diversity make them promising candidates for applications in gas storage, catalysis, sensing, and drug delivery. The incorporation of alkaline earth metals like barium is of growing interest due to their unique coordination chemistry and potential for creating robust frameworks.[1][2][3] Phenolsulfonate ligands offer a combination of a rigid aromatic ring and a flexible sulfonate group, which can lead to novel network topologies and functionalities.

This document outlines a prospective approach for the synthesis and characterization of a novel MOF using a barium salt as the metal source and a phenolsulfonate salt as the organic linker. The proposed methodology is primarily based on the widely adopted hydrothermal and solvothermal synthesis techniques.[4][5][6]

Proposed Application: Barium-Phenolsulfonate MOF (Ba-PS-MOF) for Drug Delivery

The hypothetical Ba-PS-MOF, with its potential porosity and the presence of functional groups, could be explored as a carrier for drug molecules. The sulfonate groups could offer sites for electrostatic interactions with charged drug molecules, while the porous framework could encapsulate and facilitate the controlled release of therapeutic agents. The barium ions, being biocompatible at low concentrations, make this a potentially viable system for biomedical applications.

Experimental Protocols

Proposed Synthesis of Barium-Phenolsulfonate MOF (Ba-PS-MOF) via Hydrothermal Method

This protocol describes a hypothetical hydrothermal synthesis of a MOF using barium chloride dihydrate as the barium source and sodium 4-phenolsulfonate as the organic linker.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium 4-phenolsulfonate

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Equipment:

-

20 mL Teflon-lined stainless-steel autoclave

-

Oven

-

Centrifuge

-

Vacuum filtration apparatus

-

pH meter

Procedure:

-

Precursor Solution A: Dissolve 1 mmol of barium chloride dihydrate in 5 mL of deionized water.

-

Precursor Solution B: Dissolve 1 mmol of sodium 4-phenolsulfonate in 5 mL of N,N-Dimethylformamide (DMF).

-

Reaction Mixture: In a 20 mL Teflon liner, combine Precursor Solution A and Precursor Solution B. Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

-

pH Adjustment (Optional): The pH of the reaction mixture can be adjusted using dilute HCl or NaOH to investigate its effect on the final product's crystallinity and morphology.

-

Hydrothermal Reaction: Seal the Teflon liner in the stainless-steel autoclave and heat it in an oven at 120°C for 48 hours.

-

Cooling and Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting solid product should be collected by centrifugation or vacuum filtration.

-

Washing: Wash the collected solid with deionized water and ethanol three times each to remove any unreacted precursors and solvent molecules trapped within the pores.

-

Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Characterization of the Synthesized Ba-PS-MOF

The following characterization techniques are essential to confirm the successful synthesis of the MOF and to determine its properties.

| Characterization Technique | Purpose | Expected Outcome/Information |

| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks indicating a crystalline structure.[7] |

| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the MOF crystals. | Images revealing the shape (e.g., cubic, rod-like) and size distribution of the crystals.[7] |

| Energy-Dispersive X-ray Spectroscopy (EDS) | To determine the elemental composition of the synthesized material. | Presence of Barium (Ba), Sulfur (S), Carbon (C), and Oxygen (O) in the expected ratios.[7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF structure. | Characteristic peaks corresponding to the sulfonate group (S=O stretching) and the aromatic ring of the phenolsulfonate linker. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | A decomposition profile indicating the temperature at which the framework starts to degrade. |

| Fluorescence Spectroscopy | To investigate the photoluminescent properties of the Ba-MOF. | Emission spectra that can be compared to the free ligand to understand the effect of coordination to the metal center.[1] |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and porosity of the MOF. | An adsorption-desorption isotherm from which the specific surface area and pore size distribution can be calculated. |

Visualizations

Caption: Proposed workflow for the synthesis and characterization of a Ba-PS-MOF.

Concluding Remarks

The presented application notes and protocols offer a foundational approach for the synthesis and characterization of a novel barium-phenolsulfonate MOF. Researchers are encouraged to explore variations in synthesis parameters such as temperature, reaction time, solvent system, and molar ratios of precursors, as these factors can significantly influence the final product's properties.[4] Successful synthesis of such a MOF could open new avenues for its application in drug development and other scientific fields.

References

- 1. Researching | Synthesis of a Barium Metal-Organic Framework and Its Crystal Structure and Fluorescence Property [m.researching.cn]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. worldscientific.com [worldscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Barium Phenolsulfonate in Flame Retardant Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential application of Barium Phenolsulfonate as a flame retardant in various materials. While direct and extensive research on this compound for this specific application is emerging, this note synthesizes information from related compounds and established flame retardancy principles to guide further investigation. The protocols outlined below are standard methods in the field for evaluating the efficacy of flame retardant additives.

Introduction and Putative Mechanism of Action

This compound is a salt containing a barium cation and a phenolsulfonate anion. The interest in such compounds for flame retardancy stems from the known efficacy of both sulfonate salts and barium-containing compounds in reducing the flammability of polymeric materials.

Putative Flame Retardant Mechanisms:

-

Condensed Phase Mechanism: It is hypothesized that during combustion, this compound will decompose to form a thermally stable char layer on the material's surface. The presence of barium is known to promote char formation.[1][2] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile degradation products to the combustion zone. The sulfonate group can also contribute to charring.

-

Gas Phase Mechanism: The decomposition of the sulfonate group may release non-flammable gases such as sulfur dioxide (SO₂). These gases can dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process.

Potential Applications in Polymeric Materials

Based on the applications of other sulfonate-based and metal-containing flame retardants, this compound could be investigated for use in a variety of polymers, including:

-

Polycarbonates (PC): Sulfonate salts are known to be effective flame retardants for polycarbonates, often at very low loadings.[3][4]

-

Acrylonitrile Butadiene Styrene (ABS): ABS is a flammable polymer that often requires the addition of flame retardants.[5][6][7]

-

Polyesters (e.g., PET, PBT): Various flame retardants are employed in polyesters to meet flammability standards.[8][9][10]

-

Textiles: The application of metal ions chelated with sulfonic acid groups has been shown to impart flame retardancy to cotton fabrics.[1]

Experimental Protocols

Material Preparation: Incorporation of this compound into a Polymer Matrix

This protocol describes a general method for incorporating this compound into a thermoplastic polymer via melt compounding.

Materials and Equipment:

-

Polymer pellets (e.g., PC, ABS, PET)

-

This compound powder

-

Twin-screw extruder

-

Injection molding machine

-

Drying oven

-

Fume hood

Procedure:

-

Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture.

-

Premixing: Physically mix the dried polymer pellets and this compound powder at the desired weight percentages.

-

Melt Compounding:

-

Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the polymer.

-

Feed the premixed material into the extruder. The screws will melt, mix, and homogenize the this compound within the polymer matrix.

-

Extrude the molten polymer blend through a die to form strands.

-

-

Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.

-

Drying: Dry the compounded pellets thoroughly.

-

Injection Molding:

-

Set the temperature profile of the injection molding machine.

-

Mold the compounded pellets into test specimens of the required dimensions for various flammability tests (e.g., UL-94, LOI, Cone Calorimetry).

-

Caption: Experimental workflow for incorporating this compound into a polymer matrix.

UL-94 Vertical Burn Test

This test measures the self-extinguishing characteristics of a vertically oriented plastic specimen after ignition.[11][12][13][14][15]

Materials and Equipment:

-

UL-94 test chamber

-

Bunsen burner with a supply of methane gas

-

Timer

-

Ruler

-

Surgical cotton

-

Conditioning chamber

Procedure:

-

Specimen Conditioning: Condition the test specimens (typically 125 mm x 13 mm x desired thickness) at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.

-

Test Setup:

-

First Flame Application:

-

Second Flame Application:

-

Observations:

-

Repeat: Test a total of five specimens.

-

Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.

Caption: Workflow for the UL-94 Vertical Burn Test.

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to just sustain flaming combustion of a material.[16][17][18]

Materials and Equipment:

-

LOI apparatus (including a heat-resistant glass column, gas flow meters for oxygen and nitrogen, and a sample holder)

-

Ignition source (e.g., a propane torch)

-

Timer

Procedure:

-

Specimen Preparation: Prepare specimens of the specified dimensions (e.g., for rigid materials: 70-150 mm long, 10 ± 0.5 mm wide, and 4 ± 0.5 mm thick).

-

Test Setup:

-

Mount the specimen vertically in the center of the glass column.

-

Set an initial oxygen concentration (e.g., 21%).

-

Adjust the gas flow to the specified rate.

-

-

Ignition: Ignite the top of the specimen with the ignition source.

-

Observation:

-

Observe the burning behavior of the specimen.

-

If the specimen burns for more than 180 seconds or burns more than 50 mm down from the top, the oxygen concentration is too high.

-

If the flame extinguishes before these criteria are met, the oxygen concentration is too low.

-

-

Iteration: Adjust the oxygen concentration and repeat the test on a new specimen until the minimum concentration that sustains combustion is determined.[16]

-

Calculation: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100

Cone Calorimetry

Cone calorimetry is a bench-scale test that provides quantitative data on the heat release rate, smoke production, and other combustion characteristics of a material when exposed to a controlled level of radiant heat.[19][20][21][22]

Materials and Equipment:

-

Cone calorimeter

-

Specimen holder

-

Spark igniter

-

Exhaust system with gas analysis

Procedure:

-

Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) of a specified thickness.

-

Calibration: Calibrate the instrument according to the manufacturer's instructions.

-

Test Setup:

-

Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).

-

Place the specimen in the holder and position it under the conical heater.

-

-

Test Execution:

-

Start the data acquisition.

-

The specimen is exposed to the radiant heat, and a spark igniter is used to ignite the pyrolysis gases.

-

The test continues until flaming ceases or for a predetermined duration.

-

-

Data Collection: The instrument continuously measures and records:

-

Time to ignition (TTI)

-

Heat release rate (HRR), including peak heat release rate (pHRR)

-

Total heat released (THR)

-

Mass loss rate (MLR)

-

Smoke production rate (SPR)

-

Effective heat of combustion (EHC)

-

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental tests.

Table 1: UL-94 Vertical Burn Test Results

| Sample ID | This compound (wt%) | Avg. t1 (s) | Avg. t2 (s) | Avg. Afterglow (s) | Drips Ignite Cotton? | Burn to Clamp? | UL-94 Rating |

| Control | 0 | ||||||

| BPS-1 | 1 | ||||||

| BPS-2 | 2 | ||||||

| BPS-5 | 5 |

Table 2: Limiting Oxygen Index (LOI) Results

| Sample ID | This compound (wt%) | LOI (%) |

| Control | 0 | |

| BPS-1 | 1 | |

| BPS-2 | 2 | |

| BPS-5 | 5 |

Table 3: Cone Calorimetry Data (at 35 kW/m²)

| Sample ID | This compound (wt%) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Total Smoke Release (m²/m²) | Char Yield (%) |

| Control | 0 | |||||

| BPS-1 | 1 | |||||

| BPS-2 | 2 | |||||

| BPS-5 | 5 |

Logical Relationships and Signaling Pathways

The following diagram illustrates the hypothetical mechanism of action of this compound as a flame retardant.

Caption: Hypothetical flame retardant mechanism of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synergistic Flame Retardant Effect of Barium Phytate and Intumescent Flame Retardant for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]

- 7. researchgate.net [researchgate.net]

- 8. Flame retardants in commercial use or development for textiles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4229552A - Fire-retardant polyester compositions - Google Patents [patents.google.com]

- 11. keystonecompliance.com [keystonecompliance.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. UL 94 Flammability Tests [devotrans.com]

- 16. youtube.com [youtube.com]

- 17. google.com [google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

Barium Phenolsulfonate as an Additive in Lubricating Oils: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction